molecular formula C5H10Br2 B8254266 (4S)-1,4-dibromopentane

(4S)-1,4-dibromopentane

Cat. No.: B8254266
M. Wt: 229.94 g/mol
InChI Key: CNBFRBXEGGRSPL-YFKPBYRVSA-N
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Description

(4S)-1,4-Dibromopentane is an organic compound with the molecular formula C5H10Br2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of two bromine atoms attached to the first and fourth carbon atoms in a five-carbon chain. The (4S) designation indicates the specific stereochemistry of the molecule, where the fourth carbon atom has a specific spatial arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions: (4S)-1,4-Dibromopentane can be synthesized through several methods. One common approach involves the bromination of 1,4-pentadiene. The reaction typically uses bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The bromination process is often carried out at low temperatures to prevent side reactions and degradation of the product.

Chemical Reactions Analysis

Types of Reactions: (4S)-1,4-Dibromopentane undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of 1,4-pentadiene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products:

    Nucleophilic Substitution: Depending on the nucleophile, products can include 1,4-pentanediol, 1,4-diaminopentane, or other substituted pentanes.

    Elimination Reactions: The major product is 1,4-pentadiene.

Scientific Research Applications

(4S)-1,4-Dibromopentane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: This compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (4S)-1,4-dibromopentane primarily involves its reactivity as a dibromoalkane. The bromine atoms act as leaving groups in nucleophilic substitution reactions, allowing the compound to form various substituted products. In elimination reactions, the compound can form alkenes through the removal of hydrogen bromide (HBr).

Comparison with Similar Compounds

    1,4-Dichloropentane: Similar in structure but with chlorine atoms instead of bromine.

    1,4-Diiodopentane: Similar in structure but with iodine atoms instead of bromine.

    1,4-Difluoropentane: Similar in structure but with fluorine atoms instead of bromine.

Uniqueness: (4S)-1,4-Dibromopentane is unique due to its specific stereochemistry and the presence of bromine atoms, which are larger and more polarizable than chlorine or fluorine atoms. This gives the compound distinct reactivity and properties compared to its halogenated analogs.

Properties

IUPAC Name

(4S)-1,4-dibromopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Br2/c1-5(7)3-2-4-6/h5H,2-4H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBFRBXEGGRSPL-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCCBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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